3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride
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Overview
Description
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is a derivative of amino acids and contains a trifluorophenyl group, which makes it a unique and valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4,5-trifluorophenylacetic acid as the starting material.
Reaction Steps: The process involves the following steps:
Reduction: The carboxylic acid group of 3,4,5-trifluorophenylacetic acid is reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to an amine through amination using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the trifluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups attached to the trifluorophenyl ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the role of trifluorophenyl groups in biological systems.
Industry: It is used in the production of materials and chemicals that require specific properties conferred by the trifluorophenyl group.
Mechanism of Action
The mechanism by which 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluorophenyl group can interact with various biological targets, leading to specific biochemical reactions and pathways.
Comparison with Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: This compound is structurally similar but has a different arrangement of atoms.
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is a protected form of the amino acid, used in peptide synthesis.
Uniqueness: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride is unique due to its specific trifluorophenyl group placement, which affects its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNIJLMMPBENLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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